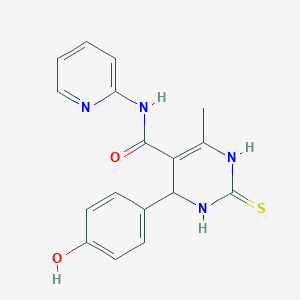

4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

説明

Introduction to 4-(4-Hydroxyphenyl)-6-Methyl-N-(Pyridin-2-yl)-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide

Systematic Nomenclature and IUPAC Classification

The IUPAC name 4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is derived through a systematic analysis of its molecular architecture. The parent structure is a tetrahydropyrimidine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. The numbering begins at the nitrogen adjacent to the thioxo group (position 2), followed by sequential assignment to prioritize substituents according to the lowest possible locants.

Key substituents include:

- 4-(4-hydroxyphenyl) : A para-hydroxyphenyl group attached to position 4 of the tetrahydropyrimidine ring.

- 6-methyl : A methyl group at position 6.

- 2-thioxo : A sulfur atom replacing the oxygen in the carbonyl group at position 2.

- 5-carboxamide : A carboxamide group at position 5, where the amide nitrogen is bonded to a pyridin-2-yl moiety.

The systematic name adheres to IUPAC rules by listing substituents in alphabetical order (hydroxyphenyl precedes methyl and pyridin-2-yl) and using hyphenation for composite terms. This naming convention aligns with structurally related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which shares the tetrahydropyrimidine core and para-hydroxyphenyl substitution.

Table 1. Structural Comparison of Tetrahydropyrimidine Derivatives

Historical Context in Heterocyclic Chemistry Research

Tetrahydropyrimidines have been extensively studied since the late 19th century, particularly after the development of the Biginelli reaction in 1893, which enables the one-pot synthesis of dihydropyrimidinones via condensation of aldehydes, β-keto esters, and urea derivatives. The introduction of sulfur at position 2 (thioxo group) emerged as a strategic modification to enhance hydrogen-bonding interactions and bioactivity, as seen in antithyroid and antimicrobial agents.

The para-hydroxyphenyl substitution at position 4, as observed in the target compound, draws inspiration from natural products like flavonoids and lignans, where phenolic groups contribute to antioxidant and receptor-binding properties. The pyridin-2-yl carboxamide moiety at position 5 reflects modern medicinal chemistry strategies to improve solubility and target affinity, leveraging nitrogen-containing aromatics for interactions with biological macromolecules.

X-ray crystallographic studies of analogous compounds, such as methyl 4-(4′-benzoyloxy-3′-methoxyphenyl)-1,2,3,4-tetrahydro-1,6-dimethyl-2-thioxopyrimidine-5-carboxylate, reveal critical structural insights. For instance, the tetrahydropyrimidine ring adopts a half-chair conformation, with the phenyl substituent at position 4 oriented nearly perpendicular to the heterocyclic plane. These geometric features influence intermolecular interactions, such as N—H···O and C—H···S hydrogen bonds, which stabilize crystal packing and may mimic binding modes in biological systems.

特性

IUPAC Name |

4-(4-hydroxyphenyl)-6-methyl-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-10-14(16(23)20-13-4-2-3-9-18-13)15(21-17(24)19-10)11-5-7-12(22)8-6-11/h2-9,15,22H,1H3,(H,18,20,23)(H2,19,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMLIMJUDRLREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thioxo-Tetrahydropyrimidine Core: This step often involves the condensation of a β-keto ester with thiourea under basic conditions to form the thioxo-tetrahydropyrimidine ring.

Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable hydroxyphenyl halide reacts with the intermediate compound.

Attachment of the Pyridinyl Group: The pyridinyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl boronic acid or halide.

Final Functionalization: The carboxamide group is introduced in the final step, often through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) under acidic or basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted pyridinyl derivatives depending on the electrophile used.

科学的研究の応用

Biological Activities

Research indicates that compounds similar to 4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit a broad spectrum of biological activities. These include:

- Anticancer Activity : Studies have shown that tetrahydropyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, derivatives have been synthesized that demonstrate significant cytotoxicity against human cancer cell lines .

- Antimicrobial Properties : The compound has been reported to possess antibacterial and antifungal activities. Its structure allows for interaction with microbial enzymes or membrane components, leading to cell death .

- Antiviral Effects : Some derivatives have shown efficacy against viruses such as HIV and others through mechanisms that disrupt viral replication .

Synthesis Techniques

The synthesis of 4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through various methods:

- Green Chemistry Approaches : Recent studies emphasize environmentally friendly synthesis methods such as microwave-assisted synthesis and mechanochemical techniques. These methods not only improve yield (up to 96%) but also reduce reaction time significantly (3–30 minutes) while minimizing waste .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of tetrahydropyrimidine derivatives including the compound . The results indicated that specific substitutions on the pyrimidine ring enhanced cytotoxicity against breast and lung cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial potential of this compound against various bacterial strains. The study demonstrated that the compound exhibited notable inhibition zones in agar diffusion assays against Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis revealed that hydroxyl groups significantly contribute to its antimicrobial properties .

Data Summary

作用機序

The mechanism of action of 4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to inhibition or activation of their function, which in turn affects cellular processes.

類似化合物との比較

Structural Analogues and Substituent Effects

The structural uniqueness of the target compound lies in its substitution pattern. Below is a comparative analysis with structurally related DHPM derivatives:

Key Observations :

- 4-Hydroxyphenyl vs. Chlorophenyl : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to chloro substituents, which may improve water solubility but reduce membrane permeability .

- Thioxo vs. Oxo : Thioxo-containing derivatives (e.g., target compound) exhibit stronger radical scavenging activity (IC50: 0.6 mg/mL in DPPH assay) compared to oxo analogues, as the sulfur atom stabilizes radicals .

- Carboxamide vs. Carboxylate : The pyridin-2-yl carboxamide in the target compound may enhance target specificity compared to ethyl carboxylate derivatives (e.g., ), as amides are more resistant to hydrolysis and better mimic natural ligands .

生物活性

The compound 4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes a thioxo group and a pyridine moiety, which are essential for its biological activity.

Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. For example, one derivative showed no cytotoxicity in MTT assays while effectively inhibiting tyrosinase activity, which is crucial for melanin biosynthesis. This suggests potential applications in skin whitening and anti-aging products .

Anticancer Activity

The compound has shown promising anticancer activity through various mechanisms:

- Topoisomerase Inhibition : Some derivatives have been identified as potent inhibitors of topoisomerase II enzymes, which play a critical role in DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Cell Proliferation : In vitro studies indicated that certain derivatives could induce G2/M phase cell cycle arrest in cancer cell lines (e.g., MGC-803, HeLa) while exhibiting low cytotoxicity towards normal cells .

Antimicrobial Activity

Compounds within this class have also demonstrated antibacterial properties. Research indicates that they can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents .

The biological activities of 4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as topoisomerases and tyrosinase is central to its anticancer and antioxidant activities.

- Cell Cycle Modulation : By inducing cell cycle arrest in specific phases, the compound can effectively reduce proliferation rates in cancer cells.

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties allow it to neutralize harmful ROS, thereby protecting cells from oxidative stress.

Case Studies

Q & A

Q. Example Reaction Setup :

| Component | Role | Example Conditions |

|---|---|---|

| Aldehyde (4-hydroxyphenyl) | Electrophilic partner | 1.2 equiv., 24h reflux |

| Thiourea (N-pyridin-2-yl) | Nucleophile | 1.0 equiv. in ethanol |

| Ethyl acetoacetate | β-ketoester component | 1.5 equiv., HCl catalyst |

Basic: How can the structure and purity of this compound be confirmed experimentally?

- X-ray crystallography : Resolves tautomeric forms (e.g., thione vs. thiol) and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with parameters a = 9.29 Å, b = 13.28 Å, c = 14.51 Å are typical .

- NMR : H NMR signals at δ 2.35–2.50 ppm confirm the methyl group, while aromatic protons appear at δ 6.80–8.50 ppm .

- HPLC : Purity >95% is achievable using C18 columns and acetonitrile/water gradients .

Basic: What are the solubility and stability profiles under experimental conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Ethanol/water mixtures (70:30) improve dissolution for biological assays .

- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in inert atmospheres to prevent oxidation of the thioxo group .

Advanced: How can regioselectivity be controlled during alkylation or functionalization?

Regioselectivity at the thioxo sulfur is achieved via:

- Alkylation agents : Allyl bromides or propargyl chlorides in THF at 0°C .

- Catalytic bases : KCO or DBU favor S-alkylation over N-alkylation (yield >80%) .

- Monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) tracks reaction progress .

Advanced: What computational methods predict bioactivity or binding modes?

- Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases) to identify key interactions (e.g., hydrogen bonds with pyridin-2-yl groups) .

- DFT calculations : B3LYP/6-31G(d) optimizes geometry and frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV correlate with reactivity) .

Advanced: How does X-ray crystallography resolve tautomeric or stereochemical ambiguities?

Single-crystal XRD distinguishes thione (C=S) from thiol (S–H) tautomers via bond lengths (C–S = 1.67 Å vs. 1.82 Å for S–H). Hydrogen-bonding networks (e.g., N–H···O/S interactions) stabilize specific conformers .

Advanced: What structural modifications enhance biological activity in SAR studies?

Advanced: How to address contradictory bioactivity data across studies?

- Validate assays : Replicate MIC tests against S. aureus (ATCC 25923) using broth microdilution (CLSI guidelines) .

- Control variables : Standardize solvent (DMSO ≤1% v/v) and pH (7.4) to minimize false negatives .

Advanced: What analytical methods identify degradation products under stress conditions?

- LC-MS : Detect oxidative byproducts (e.g., sulfoxide at m/z +16) using ESI+ mode .

- Forced degradation : Expose to UV light (254 nm, 48h) or HO (3%, 70°C) to simulate stability challenges .

Advanced: How to resolve chiral centers in asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。